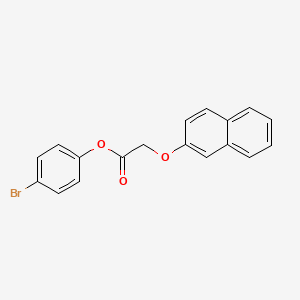
4-Bromophenyl (naphthalen-2-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is an organic compound with the molecular formula C18H13BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromophenyl group and the hydrogen atom of the hydroxyl group is replaced by a 2-naphthyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves the esterification of 4-bromophenol with 2-naphthyloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones and bromophenyl quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of iodophenyl derivatives.
Aplicaciones Científicas De Investigación
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-BROMOPHENYL ACETATE: Lacks the naphthyloxy group, making it less complex.
2-NAPHTHALEN-2-YLOXY ACETATE: Lacks the bromophenyl group, resulting in different chemical properties.
4-CHLOROPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-BROMOPHENYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is unique due to the presence of both the bromophenyl and naphthyloxy groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C18H13BrO3 |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
(4-bromophenyl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)22-18(20)12-21-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
Clave InChI |
XTNGEUNJYNJCEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452103.png)
![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)
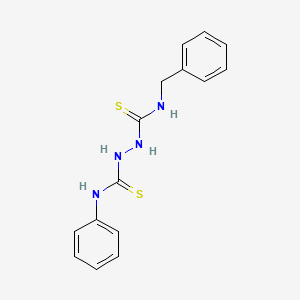
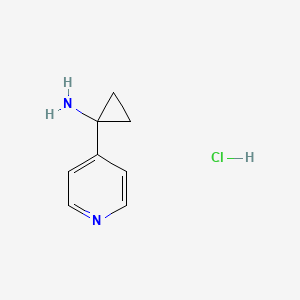
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)
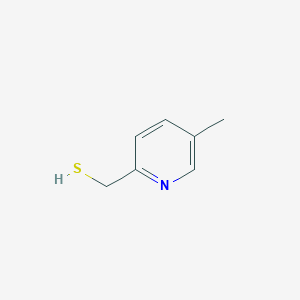
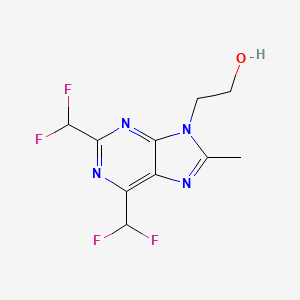
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
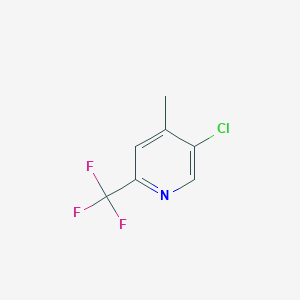
![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)
